

Synonyms for 2-Nonanamine (e.g., 2-aminononane)

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Compound of Interest

Compound Name: 2-Nonanamine

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An In-depth Technical Guide to **2-Nonanamine** and Its Synonyms

This guide provides a comprehensive overview of **2-Nonanamine**, including its various synonyms, chemical identifiers, and physicochemical properties. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical data and representative experimental protocols for its synthesis, purification, and analysis.

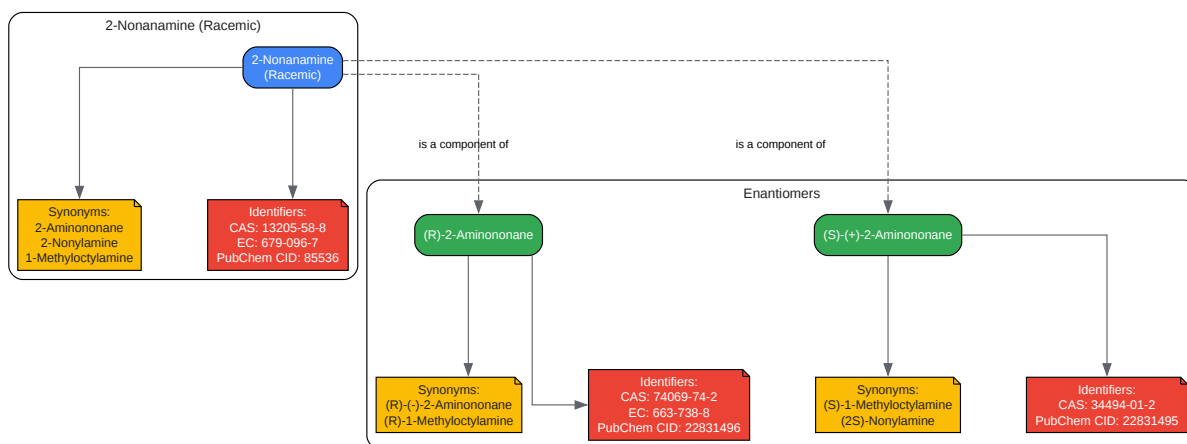
Chemical Identity and Synonyms

2-Nonanamine, a primary aliphatic amine, is also known by several other names in scientific literature and chemical databases. The compound exists as a racemate and as two distinct enantiomers, (R)-2-Aminononane and (S)-(+)-2-Aminononane. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for **2-Nonanamine** and its Enantiomers

Identifier Type	2-Nonanamine (Racemic)	(R)-2-Aminononane	(S)-(+)-2- Aminononane
Preferred IUPAC Name	nonan-2-amine	(2R)-nonan-2- amine[1]	(2S)-nonan-2-amine
Common Synonyms	2-Aminononane[2][3]	(R)-(-)-2- Aminononane[1]	(S)-1- Methyloctylamine[3]
2-Nonylamine[2][3]	(R)-1- Methyloctylamine[1]	(2S)-Nonylamine[3]	
1-Methyloctylamine[3]	(r)-(-)-2- aminononane[1]		
CAS Number	13205-58-8[2][3][4]	74069-74-2[1][5]	34494-01-2
Molecular Formula	C ₉ H ₂₁ N[2][3][4]	C ₉ H ₂₁ N[1]	C ₉ H ₂₁ N
InChIKey	ALXIFCUEJWCQQL- UHFFFAOYSA-N[2]	ALXIFCUEJWCQQL- SECBINFHSA-N[1]	ALXIFCUEJWCQQL- HLLVXLHESA-N
European Community (EC) Number	679-096-7[2]	663-738-8[1]	
DSSTox Substance ID	DTXSID70512165[2]	DTXSID60628461[1]	
PubChem CID	85536	22831496[1]	22831495
Wikidata	Q5651239[2]	Q72496559[1]	Q27271927

The following diagram illustrates the classification of these identifiers.



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Classification of **2-Nonanamine** Synonyms and Identifiers.

Physicochemical Properties

The key physicochemical properties of **2-Nonanamine** are summarized in Table 2. These properties are essential for designing experimental procedures such as purification and analysis.

Table 2: Physicochemical Properties of **2-Nonanamine**

Property	Value
Molecular Weight	143.27 g/mol [2][3]
Density	0.791 g/cm ³ [2]
Boiling Point	191.02 °C at 760 mmHg[2]
Flash Point	69.84 °C[2]
Refractive Index	1.4271[2]
pKa	11.10 ± 0.35 (Predicted)[2][3]
LogP	3.39[2]
Vapor Pressure	0.526 mmHg at 25°C[2]
Hydrogen Bond Donor Count	1[2]
Hydrogen Bond Acceptor Count	1[2]
Rotatable Bond Count	6[2]
Canonical SMILES	<chem>CCCCCCCC(C)N</chem> [2]

Experimental Protocols

This section details representative protocols for the synthesis, purification, and analysis of **2-Nonanamine**.

Synthesis of 2-Nonanamine

Two common methods for the synthesis of primary amines like **2-Nonanamine** are reductive amination of a ketone and the Hofmann rearrangement of an amide.

Reductive amination is a versatile method to produce amines from ketones or aldehydes.[1][6] In this case, 2-nonanone is reacted with ammonia in the presence of a reducing agent.

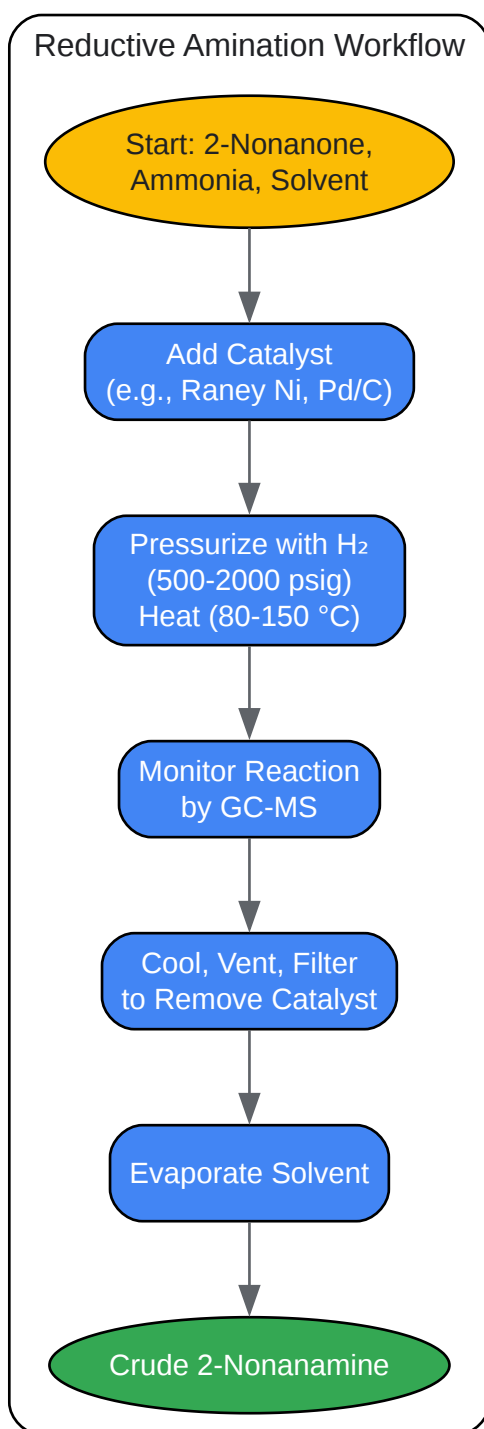
Protocol:

- **Reaction Setup:** In a high-pressure reactor, combine 2-nonanone (1 equivalent), a suitable solvent such as methanol or ethanol, and a source of ammonia (e.g., a solution of ammonia

in methanol or ammonium acetate).

- Catalyst Addition: Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).
- Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to a pressure of 500-2000 psig.
- Reaction: Heat the mixture to a temperature between 80-150 °C and stir for 4-24 hours, monitoring the reaction progress by GC-MS.
- Workup: After the reaction is complete, cool the reactor, vent the hydrogen gas, and filter the reaction mixture to remove the catalyst.
- Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by distillation.

The following diagram illustrates the workflow for reductive amination.



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Workflow for the Synthesis of **2-Nonanamine** via Reductive Amination.

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[2] To synthesize **2-Nonanamine** via this route, the starting material would be a

branched decanamide.

Protocol:

- **Reagent Preparation:** Prepare a solution of sodium hypobromite (NaOBr) in situ by adding bromine (1 equivalent) to a cold (0 °C) aqueous solution of sodium hydroxide (NaOH) (excess).
- **Reaction:** Slowly add decanamide (1 equivalent) to the cold NaOBr solution with stirring, maintaining the temperature below 10 °C.
- **Heating:** After the addition is complete, gradually heat the reaction mixture to 50-80 °C for 1-2 hours.
- **Workup:** Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
- **Purification:** Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.

Purification by Distillation

Due to its relatively high boiling point, **2-Nonanamine** can be effectively purified by vacuum distillation.^{[4][7]}

Protocol:

- **Setup:** Assemble a vacuum distillation apparatus with a round-bottom flask containing the crude **2-Nonanamine**, a distillation head with a thermometer, a condenser, and a receiving flask.
- **Vacuum Application:** Connect the apparatus to a vacuum pump and reduce the pressure to a suitable level (e.g., 10-20 mmHg) to lower the boiling point of the amine.
- **Heating:** Gently heat the distillation flask using a heating mantle.

- Fraction Collection: Collect the fraction that distills at the expected boiling point for **2-Nonanamine** at the applied pressure. Discard any initial lower-boiling fractions (forerun) and the higher-boiling residue.

Analytical Methods

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like **2-Nonanamine**.

Protocol:

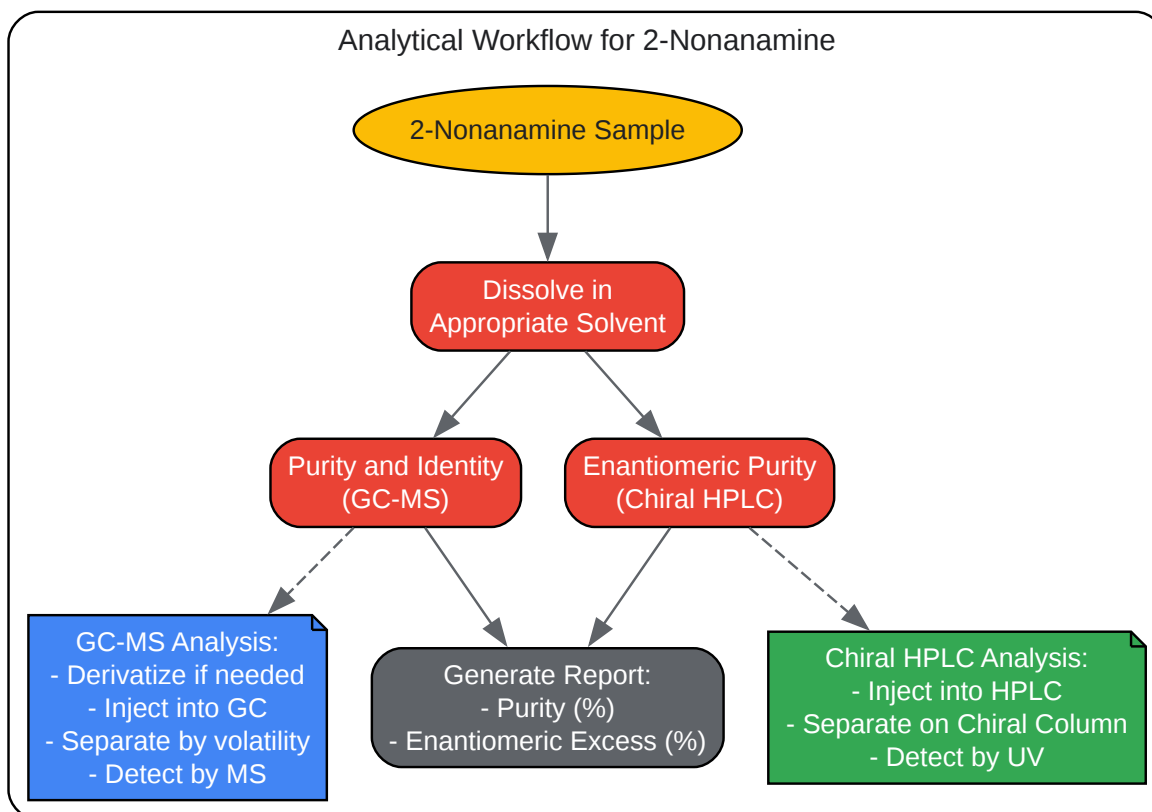
- Sample Preparation: Dissolve a small amount of the **2-Nonanamine** sample in a suitable volatile solvent (e.g., dichloromethane or methanol). For amine salts, a basification and liquid-liquid extraction step is required to convert the salt to the volatile free base before analysis.^[8]
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
- Data Analysis: Identify the **2-Nonanamine** peak by its retention time and mass spectrum, and determine the purity by integrating the peak area relative to other components.

Chiral HPLC is used to separate and quantify the enantiomers of **2-Nonanamine**.^{[3][5][9]}

Protocol:

- Sample Preparation: Dissolve the **2-Nonanamine** sample in the mobile phase.
- HPLC Conditions:
 - Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).^[5]
 - Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 or similar.^[5] For basic compounds like amines, a small amount of an additive like diethylamine (0.1% v/v) is often added to the mobile phase to improve peak shape.^{[5][10]}
 - Flow Rate: 0.5-1.0 mL/min.
 - Detection: UV detector at a suitable wavelength (e.g., 210-220 nm).
- Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

The following diagram outlines the general workflow for the analysis of **2-Nonanamine**.



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General Analytical Workflow for **2-Nonanamine**.

Conclusion

This technical guide has provided a detailed overview of **2-Nonanamine**, covering its nomenclature, physicochemical properties, and key experimental protocols. The information presented is intended to be a valuable resource for professionals in the fields of chemical research and drug development, facilitating a deeper understanding and practical application of this compound.

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